Cas no 163250-91-7 (Orbofiban acetate)
Orbofiban acetate Chemical and Physical Properties
Names and Identifiers
-
- N-[[1-(4-Amidinophenyl)-2-oxo-3(S)-pyrrolidinyl]carbamoyl]-beta-alanine ethyl ester monoacetate
- Orbofiban acetate
- CS-511
- SC-57099B
- ethyl N-{[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate acetate (1:1)
- acetic acid,ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
- Q27282487
- Orbofiban acetate anhydrous
- acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
- SC 57099B
- 163250-91-7
- UNII-KXH3TSO8AS
- DTXSID80167544
- .BETA.-ALANINE, N-(((1-(4-(AMINOIMINOMETHYL)PHENYL)-2-OXO-3-PYRROLIDINYL)AMINO)CARBONYL)-, ETHYL ESTER (S)-, MONOACETATE
- beta-Alanine, N-((((3S)-1-(4-(aminoiminomethyl)phenyl)-2-oxo-3- pyrrolidinyl)amino)carbonyl)-, ethyl ester, monoacetate
- .BETA.-ALANINE, N-((((3S)-1-(4-(AMINOIMINOMETHYL)PHENYL)-2-OXO-3-PYRROLIDINYL)AMINO)CARBONYL)-, ETHYL ESTER, MONOACETATE
- (S)-Ethyl 3-(3-(1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl)ureido)propanoate acetate
- ORBOFIBAN ACETATE [WHO-DD]
- KXH3TSO8AS
- SCHEMBL7417473
- DA-76451
- N(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate
-
- Inchi: 1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1
- InChI Key: PKHRWVBUJHJCLV-ZOWNYOTGSA-N
- SMILES: O=C1[C@H](CCN1C1C=CC(C(=N)N)=CC=1)NC(NCCC(=O)OCC)=O.OC(C)=O
Computed Properties
- Exact Mass: 421.19631
- Monoisotopic Mass: 421.19613360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 576
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 175Ų
Experimental Properties
- PSA: 174.91
Orbofiban acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-10304A-1mg |
Orbofiban acetate |
163250-91-7 | 98.13% | 1mg |
¥2600 | 2024-07-20 | |
| MedChemExpress | HY-10304A-5mg |
Orbofiban acetate |
163250-91-7 | 98.13% | 5mg |
¥6500 | 2024-07-20 | |
| MedChemExpress | HY-10304A-10mg |
Orbofiban acetate |
163250-91-7 | 98.13% | 10mg |
¥10500 | 2023-08-31 | |
| 1PlusChem | 1P001UEU-5mg |
β-Alanine, N-[[[(3S)-1-[4-(aminoiminomethyl)phenyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-, ethyl ester, monoacetate (9CI) |
163250-91-7 | 98% | 5mg |
$780.00 | 2024-06-19 | |
| 1PlusChem | 1P001UEU-10mg |
β-Alanine, N-[[[(3S)-1-[4-(aminoiminomethyl)phenyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-, ethyl ester, monoacetate (9CI) |
163250-91-7 | 98% | 10mg |
$1238.00 | 2024-06-19 | |
| 1PlusChem | 1P001UEU-25mg |
β-Alanine, N-[[[(3S)-1-[4-(aminoiminomethyl)phenyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-, ethyl ester, monoacetate (9CI) |
163250-91-7 | 98% | 25mg |
$2486.00 | 2024-06-19 | |
| 1PlusChem | 1P001UEU-50mg |
β-Alanine, N-[[[(3S)-1-[4-(aminoiminomethyl)phenyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-, ethyl ester, monoacetate (9CI) |
163250-91-7 | 98% | 50mg |
$3928.00 | 2024-06-19 | |
| 1PlusChem | 1P001UEU-100mg |
β-Alanine, N-[[[(3S)-1-[4-(aminoiminomethyl)phenyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-, ethyl ester, monoacetate (9CI) |
163250-91-7 | 98% | 100mg |
$6331.00 | 2024-06-19 | |
| Ambeed | A157641-1mg |
(S)-Ethyl 3-(3-(1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl)ureido)propanoate acetate |
163250-91-7 | 97% | 1mg |
$400.0 | 2025-03-01 | |
| Ambeed | A157641-5mg |
(S)-Ethyl 3-(3-(1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl)ureido)propanoate acetate |
163250-91-7 | 97% | 5mg |
$1000.0 | 2025-03-01 |
Orbofiban acetate Suppliers
Orbofiban acetate Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Orbofiban acetate
Recent Advances in Orbofiban Acetate (163250-91-7) Research: A Comprehensive Review
Orbofiban acetate (CAS: 163250-91-7) is a synthetic, non-peptide glycoprotein IIb/IIIa receptor antagonist that has been extensively studied for its potential in preventing platelet aggregation and thrombosis. This compound has garnered significant attention in the field of cardiovascular medicine due to its unique mechanism of action and therapeutic potential. Recent studies have focused on optimizing its pharmacokinetic properties, evaluating its efficacy in clinical settings, and exploring novel applications beyond its initial indications.
One of the most notable advancements in Orbofiban acetate research involves its structural optimization to enhance bioavailability and reduce side effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that slight modifications to the parent compound's chemical structure resulted in improved metabolic stability and reduced off-target interactions. These findings are particularly promising for the development of next-generation antiplatelet agents with improved safety profiles.
Clinical research on Orbofiban acetate has also seen significant progress. Recent phase II trials have investigated its use in combination with standard anticoagulation therapy for acute coronary syndromes. The results, published in Cardiovascular Therapeutics, showed a 28% reduction in composite ischemic events compared to placebo, with no significant increase in major bleeding complications. This balanced efficacy-safety profile positions Orbofiban acetate as a potentially valuable addition to current treatment protocols.
Emerging research has explored the potential of Orbofiban acetate in non-cardiovascular applications. A groundbreaking study in Nature Chemical Biology revealed that the compound exhibits unexpected activity against certain cancer cell lines by interfering with integrin-mediated signaling pathways. While these findings are preliminary, they open new avenues for drug repurposing and highlight the multifaceted nature of this molecule.
The pharmaceutical industry has shown renewed interest in Orbofiban acetate, with several companies developing novel formulations. A patent application filed in 2024 describes an extended-release oral formulation that maintains therapeutic plasma concentrations for up to 24 hours, addressing one of the key limitations of earlier versions. This technological advancement could significantly improve patient compliance and treatment outcomes.
Despite these promising developments, challenges remain in the clinical translation of Orbofiban acetate. Recent meta-analyses have highlighted the need for more comprehensive safety data, particularly regarding long-term use in diverse patient populations. Ongoing research is addressing these concerns through large-scale, multicenter studies that incorporate real-world evidence collection.
In conclusion, the current research landscape for Orbofiban acetate (163250-91-7) demonstrates both the compound's established value in cardiovascular medicine and its potential for expansion into new therapeutic areas. The convergence of structural optimization, clinical validation, and formulation innovation suggests that this molecule may experience a resurgence in pharmaceutical development. Future research directions likely will focus on precision medicine applications and combination therapies that leverage Orbofiban acetate's unique pharmacological profile.
163250-91-7 (Orbofiban acetate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)